2-[4-Amino-3-(trifluoromethyl)phenoxy]ethan-1-ol 2-[4-Amino-3-(trifluoromethyl)phenoxy]ethan-1-ol
Brand Name: Vulcanchem
CAS No.: 1021024-20-3
VCID: VC3343886
InChI: InChI=1S/C9H10F3NO2/c10-9(11,12)7-5-6(15-4-3-14)1-2-8(7)13/h1-2,5,14H,3-4,13H2
SMILES: C1=CC(=C(C=C1OCCO)C(F)(F)F)N
Molecular Formula: C9H10F3NO2
Molecular Weight: 221.18 g/mol

2-[4-Amino-3-(trifluoromethyl)phenoxy]ethan-1-ol

CAS No.: 1021024-20-3

Cat. No.: VC3343886

Molecular Formula: C9H10F3NO2

Molecular Weight: 221.18 g/mol

* For research use only. Not for human or veterinary use.

2-[4-Amino-3-(trifluoromethyl)phenoxy]ethan-1-ol - 1021024-20-3

Specification

CAS No. 1021024-20-3
Molecular Formula C9H10F3NO2
Molecular Weight 221.18 g/mol
IUPAC Name 2-[4-amino-3-(trifluoromethyl)phenoxy]ethanol
Standard InChI InChI=1S/C9H10F3NO2/c10-9(11,12)7-5-6(15-4-3-14)1-2-8(7)13/h1-2,5,14H,3-4,13H2
Standard InChI Key LLWIMKXVVRACGD-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1OCCO)C(F)(F)F)N
Canonical SMILES C1=CC(=C(C=C1OCCO)C(F)(F)F)N

Introduction

2-[4-Amino-3-(trifluoromethyl)phenoxy]ethan-1-ol is a chemical compound that belongs to the class of organic compounds known as phenol ethers. It is characterized by the presence of a trifluoromethyl group and an amino group attached to a phenyl ring, which is linked to an ethan-1-ol moiety via an ether bond. This compound is of interest in various fields, including pharmaceuticals and materials science, due to its unique chemical properties.

Synthesis Methods

The synthesis of 2-[4-Amino-3-(trifluoromethyl)phenoxy]ethan-1-ol typically involves a multi-step process starting from readily available precursors. One common method involves the reaction of 4-amino-3-(trifluoromethyl)phenol with 2-chloroethanol in the presence of a base to facilitate the etherification reaction.

Synthesis Steps:

  • Preparation of 4-Amino-3-(trifluoromethyl)phenol: This can be achieved through the reduction of the corresponding nitro compound.

  • Etherification Reaction: The phenol is then reacted with 2-chloroethanol in a suitable solvent, often in the presence of a base like potassium carbonate.

Applications and Research Findings

2-[4-Amino-3-(trifluoromethyl)phenoxy]ethan-1-ol has been explored in various research contexts due to its potential biological and chemical properties.

Biological Activity:

  • Antimicrobial Properties: Studies have shown that compounds with similar structures exhibit antimicrobial activity, suggesting potential applications in pharmaceuticals.

  • Biological Interactions: The trifluoromethyl group can enhance the compound's ability to interact with biological targets, making it a candidate for drug development.

Materials Science:

  • Polymer Synthesis: The compound can be used as a monomer or additive in polymer synthesis, potentially enhancing the properties of the resulting materials.

Safety and Handling

Handling 2-[4-Amino-3-(trifluoromethyl)phenoxy]ethan-1-ol requires caution due to its potential reactivity and toxicity. It is advisable to use protective equipment and follow standard laboratory safety protocols when working with this compound.

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